((1-(Furan-2-yl)ethyl)carbamoyl)glycine

Description

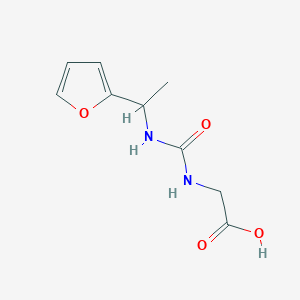

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(furan-2-yl)ethylcarbamoylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-6(7-3-2-4-15-7)11-9(14)10-5-8(12)13/h2-4,6H,5H2,1H3,(H,12,13)(H2,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUFHXQTVGNAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Furan 2 Yl Ethyl Carbamoyl Glycine

Retrosynthetic Analysis and Key Precursors for the Carbamoyl-Glycine Moiety

A retrosynthetic analysis of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine identifies the central carbamoyl (B1232498) (amide) linkage as the primary point for disconnection. This bond is formed between the carboxylic acid of a glycine (B1666218) derivative and the amino group of 1-(furan-2-yl)ethanamine (B1293880). This approach simplifies the synthesis into two main challenges: the preparation of a suitable glycine precursor and the synthesis of the furan-containing amine.

Figure 1: Retrosynthetic Disconnection

To facilitate the selective formation of the carbamoyl linkage at the carboxylic acid end of glycine, the amino group must typically be protected. This prevents self-polymerization and other side reactions. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The synthesis of N-protected glycine derivatives is well-established. For example, Boc-glycine can be prepared by reacting glycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as potassium carbonate, in a mixed solvent system like water/dioxane. nih.govmdpi.com

Once the amino group is protected, the carboxylic acid group must be activated to react with the amine component. This can be achieved in several ways:

Conversion to an acid chloride: Reacting the N-protected glycine with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

In situ activation with coupling agents: Using reagents like 1,3-dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) that activate the carboxyl group for nucleophilic attack by an amine. nih.govuctm.edu

Conversion to an active ester: Forming an N-hydroxysuccinimide (NHS) ester, which is a good leaving group, facilitating the amidation reaction.

A general procedure for preparing an activated glycine derivative involves dissolving N-Boc-glycine in a suitable solvent and adding a coupling agent like DCC. nih.govmdpi.com

The second key precursor is 1-(furan-2-yl)ethanamine. nih.gov This compound can be synthesized from readily available furan-based starting materials. A common and effective method is the reductive amination of 2-acetylfuran (B1664036).

The reaction involves two main steps:

Imine Formation: 2-acetylfuran is reacted with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride) to form an intermediate imine.

Reduction: The imine is then reduced to the corresponding amine. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Heterogeneous catalysts are often employed for the reductive amination of furan-based compounds, which can offer advantages in terms of separation and catalyst recycling. mdpi.com

Formation of the Carbamoyl Linkage: Strategies and Considerations

With both the activated glycine derivative and the furan-containing amine in hand, the final step is the formation of the carbamoyl (amide) bond. The choice of strategy depends on the nature of the precursors and the desired reaction conditions.

Several reliable methods exist for forming the amide bond to yield the target carbamoyl-glycine structure.

Peptide Coupling Reactions: This is the most direct approach. An N-protected glycine is mixed with 1-(furan-2-yl)ethanamine in the presence of a coupling agent. Reagents like DCC, TBTU, or HATU are commonly used in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govuctm.edu A base, such as diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts. uctm.edu

Carbamoyl Chloride Method: Carbamoyl chlorides can serve as powerful synthons in transition metal-catalyzed reactions to form amide-functionalized molecules. rsc.org In this context, 1-(furan-2-yl)ethanamine could potentially be converted to an isocyanate using phosgene (B1210022) or a phosgene equivalent, which then reacts with a glycine ester to form the linkage.

Curtius Rearrangement: A carboxylic acid can be converted into an isocyanate via a Curtius rearrangement involving an acyl azide (B81097) intermediate. organic-chemistry.org This isocyanate can then be trapped by the glycine component to form the desired product. This method is particularly useful for generating the carbamoyl linkage without direct use of sensitive reagents. nih.govbeilstein-journals.org

Three-Component Coupling: Some methods allow for the one-pot synthesis of carbamates from an amine, carbon dioxide, and a halide, which could be adapted for this synthesis. organic-chemistry.org

The efficiency of the coupling reaction is highly dependent on the chosen conditions. Optimization is key to maximizing the yield and purity of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine. Key parameters to consider include the choice of solvent, reaction temperature, and the specific coupling agent used.

For instance, in peptide coupling reactions, polar aprotic solvents like DMF or DCM are generally preferred. The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions. uctm.edu The table below summarizes various coupling strategies and typical conditions.

| Coupling Strategy | Key Reagents | Typical Solvent | Temperature | Advantages |

|---|---|---|---|---|

| Peptide Coupling | DCC, HOBt, TBTU, HATU | DCM, DMF | 0 °C to RT | High yields, mild conditions, widely applicable. nih.govuctm.edu |

| Acid Chloride | SOCl₂, (COCl)₂ | DCM, THF | 0 °C to RT | Highly reactive intermediate, drives reaction to completion. |

| Curtius Rearrangement | DPPA, NaN₃ | Toluene, Dioxane | Elevated (reflux) | Avoids direct handling of isocyanates. organic-chemistry.orgnih.gov |

Synthesis of Structural Analogs and Derivatives of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine

The synthesis of structural analogs allows for the exploration of structure-activity relationships. Modifications can be systematically introduced at the furan (B31954) ring, the ethyl linker, the glycine moiety, and the carbamoyl group.

Modifications on the Furan Ring

The furan ring is amenable to various chemical modifications. Starting from furan-2-carboxaldehydes, diverse analogs can be synthesized. nih.gov For example, the aldehyde group can be transformed into other functional groups, or substitutions can be introduced onto the ring itself. One approach involves the cyclization reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride to produce densely substituted furan-2,4-dicarboxylates. researchgate.net Another strategy involves the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH), leading to hydroarylation and the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov Furthermore, various furan-based compounds, such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, have been synthesized, demonstrating the versatility of furan as a scaffold. nih.gov

Alterations in the Ethyl Linker

The ethyl linker connecting the furan ring to the carbamoyl group can be altered in length, rigidity, or substitution. For instance, homologs could be synthesized by replacing the 1-(furan-2-yl)ethyl amine precursor with 1-(furan-2-yl)propyl amine or (furan-2-yl)methyl amine. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates a method to introduce aryl substituents on the carbon adjacent to the furan ring, effectively modifying the linker. nih.gov Standard organic synthesis techniques, such as chain extension of furan aldehydes or ketones followed by reductive amination, can provide access to a variety of linker lengths and substitution patterns.

Derivatization of the Glycine Moiety

The glycine portion of the molecule offers multiple sites for derivatization. The carboxylic acid can be converted into esters or amides. For example, glycine can be esterified with ethanol (B145695) in the presence of an acid catalyst to form ethyl glycinate. semanticscholar.org This ester can then be coupled with various amines to create amide derivatives. semanticscholar.org The synthesis of BOC-glycine 2,5-furandimethyl ester is another example of modifying the glycine carboxyl group. nih.gov Additionally, the α-carbon of glycine can be substituted to create analogs based on other amino acids, using established methods for the asymmetric synthesis of α-amino acids. mountainscholar.orgdocumentsdelivered.com

| Modification Type | Example Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Fischer esterification of glycine | Ethanol, HCl | Ethyl glycinate | semanticscholar.org |

| Amide Formation | Coupling of ethyl glycinate with an amine | Various amines | Glycine amide derivatives | semanticscholar.org |

| N-Protection | Protection of glycine amine | Benzyl chloroformate, NaOH | Carbobenzoxyglycine (Cbz-Gly) | stackexchange.com |

| N-Acylation | Acylation of an amino acid | Z-glycine N-succinimidyl ester, Et3N | Peptide-like derivatives | acs.org |

Isosteric Replacements within the Carbamoyl Group

Isosteric replacement of the carbamoyl group (-NH-C(=O)-) can lead to analogs with different physicochemical properties. A common bioisostere for an amide or carbamate (B1207046) is a thiocarbamate or thiourea, where the carbonyl oxygen is replaced by a sulfur atom. For instance, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives serve as examples of replacing a carbamoyl-like structure with a thio-analog. nih.gov Other potential replacements include reversed amides, ureas, or sulfonylureas. The stability and reactivity of the carbamoyl group are important considerations; carbamoyl phosphate, an activated form, is unstable in aqueous solutions and transforms into cyanate (B1221674) or urea. nih.govresearchgate.net These more stable entities, cyanate and urea, could themselves be considered as substitutes or precursors in synthetic pathways for carbamoyl isosteres. nih.gov Studies on related heterocyclic systems have shown that alterations in the carbamate group, such as replacing the ethoxy group with a methylamino group to form a urea, can significantly reduce biological activity, highlighting the importance of this functional group. nih.gov

Chemical Reactivity and Transformation Studies of 1 Furan 2 Yl Ethyl Carbamoyl Glycine

Reactions Involving the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack and also prone to hydrogenation and ring-opening under certain conditions.

Furan undergoes electrophilic aromatic substitution at a much faster rate than benzene (B151609). chemicalbook.com The substitution typically occurs at the C2 and C5 positions, as the carbocation intermediates at these positions are more stabilized by resonance. chemicalbook.compearson.comquora.com In ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, the C2 position is already substituted, so electrophilic attack is expected to occur predominantly at the C5 position. Due to the acid-sensitive nature of the furan ring, mild reaction conditions are generally required to prevent polymerization or ring-opening. numberanalytics.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | ((1-(5-Nitro-furan-2-yl)ethyl)carbamoyl)glycine |

| Halogenation | Br₂ in Dioxane | ((1-(5-Bromo-furan-2-yl)ethyl)carbamoyl)glycine |

| Acylation | Acetic Anhydride / SnCl₄ | ((1-(5-Acetyl-furan-2-yl)ethyl)carbamoyl)glycine |

The furan moiety can be reduced to the corresponding tetrahydrofuran (B95107) derivative through catalytic hydrogenation. This transformation typically employs catalysts such as palladium, ruthenium, or nickel. mdpi.comrsc.org The choice of catalyst and reaction conditions can influence the selectivity of the reaction, with some conditions potentially leading to the cleavage of the furan ring. researchgate.net

Acid-catalyzed ring-opening is another characteristic reaction of furans. researchgate.netacs.org In the presence of a Brønsted acid in an aqueous medium, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound. researchgate.netrsc.org The substituents on the furan ring can significantly influence the rate and outcome of this reaction. rsc.org For ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, acid-catalyzed hydrolysis would likely lead to the formation of a γ-keto acid derivative.

Table 2: Potential Hydrogenation and Ring-Opening Reactions

| Reaction | Reagent/Conditions | Expected Major Product |

|---|---|---|

| Ring Hydrogenation | H₂, Pd/C or Ru/C | ((1-(Tetrahydrofuran-2-yl)ethyl)carbamoyl)glycine |

| Acid-Catalyzed Ring Opening | Dilute HCl, H₂O, Heat | (5-Oxo-4-(carboxymethylcarbamoyl)hexanoic acid) |

Stability and Reactivity of the Carbamoyl (B1232498) Linkage

The carbamoyl linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-(furan-2-yl)ethanamine (B1293880) and glycine (B1666218). The rate of hydrolysis is expected to be slowest at a near-neutral pH and to increase significantly in strongly acidic or alkaline environments. This pH-dependent stability is a common characteristic of amide and carbamate (B1207046) functionalities. researchgate.netscielo.br The hydrolysis of N-carbamoyl-amino acids is a known process, often studied in the context of the metabolism of hydantoins. nih.govresearchgate.net

Table 3: Predicted Hydrolytic Stability

| Condition | pH Range | Expected Stability | Products of Hydrolysis |

|---|---|---|---|

| Acidic | < 4 | Low | 1-(Furan-2-yl)ethanamine, Glycine, CO₂ |

| Neutral | 6 - 8 | High | Minimal hydrolysis |

| Basic | > 10 | Low | 1-(Furan-2-yl)ethanamine, Glycine, Carbonate |

Beyond simple hydrolysis, the amide bond of the carbamoyl group can potentially undergo other chemical transformations. In biological systems, enzymes such as peptidylglycine α-amidating monooxygenase (PAM) are known to catalyze the oxidative cleavage of N-acylglycines to produce a primary amide and glyoxylate. nih.govnih.govusf.edu By analogy, enzymatic or chemical oxidation could potentially transform the carbamoyl linkage. Furthermore, under specific laboratory conditions, amide bonds can be subjected to cleavage through reactions such as N-amidination followed by hydrolysis under basic conditions. mdpi.com

Reactivity of the Glycine Carboxylic Acid and Amine Functionalities

The glycine portion of the molecule contains a terminal carboxylic acid group and an N-H bond within the carbamoyl linkage, both of which can participate in chemical reactions.

The carboxylic acid functionality exhibits typical reactivity for its class. It can be converted to an ester through Fischer esterification by reacting with an alcohol in the presence of an acid catalyst. It can also be transformed into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which can then be used to form other derivatives such as amides or anhydrides.

The "amine" functionality is part of the carbamoyl group. The nitrogen atom's lone pair is delocalized by the adjacent carbonyl group, which significantly reduces its nucleophilicity. However, the N-H proton can be removed by a strong base. While direct reactions involving the nitrogen as a nucleophile are unlikely, the N-H bond can participate in certain catalytic additions. nih.gov Additionally, N-alkyl-glycine derivatives have been shown to undergo decarboxylation under certain oxidative conditions, though this reactivity is not expected to be a primary pathway for the title compound under normal conditions. nih.gov

Table 4: Reactivity of the Glycine Moiety

| Functional Group | Reaction | Reagent/Conditions | Expected Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ (cat.) | Methyl ((1-(furan-2-yl)ethyl)carbamoyl)glycinate |

| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 2-((1-(Furan-2-yl)ethyl)amino)-2-oxoacetyl chloride |

| Carbamoyl N-H | Deprotonation | Strong Base (e.g., NaH) | Sodium salt of the carbamoyl anion |

Oxidative and Reductive Transformations

The chemical reactivity of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is largely dictated by the constituent functional groups: the furan ring, the amide linkage, and the glycine backbone. While specific experimental studies on the oxidative and reductive transformations of this exact molecule are not extensively documented in publicly available literature, its behavior can be predicted based on the known reactivity of these individual moieties.

Oxidative Transformations

The furan ring is the most susceptible part of the ((1-(Furan-2-yl)ethyl)carbamoyl)glycine molecule to oxidative conditions. Furan and its derivatives are known to undergo oxidative ring cleavage when treated with various oxidizing agents. organicreactions.orgrsc.orgpharmaguideline.com This reactivity is a consequence of the electron-rich nature of the furan ring, which makes it prone to attack by electrophilic oxidizing species. numberanalytics.com

Common outcomes of furan oxidation include the formation of 1,4-dicarbonyl compounds. rsc.org Depending on the specific oxidant and reaction conditions, further oxidation can lead to the formation of maleic anhydride or its derivatives. numberanalytics.com The N-acylglycine portion of the molecule is generally more stable to oxidation. However, harsh oxidative conditions could potentially lead to the degradation of the entire molecule. Enzymatic oxidation of N-acylglycines has also been reported, which can lead to the formation of primary fatty acid amides through oxidative cleavage. nih.gov

Potential Oxidative Transformation Pathways

| Oxidizing Agent | Potential Transformation | Product Type |

| Ozone (O₃), followed by reductive workup | Oxidative cleavage of the furan ring | 1,4-dicarbonyl compound |

| Peroxy acids (e.g., m-CPBA) | Epoxidation of the furan ring, followed by rearrangement | Ring-opened dicarbonyl species |

| Potassium permanganate (B83412) (KMnO₄) | Cleavage of the furan ring and further oxidation | Carboxylic acid derivatives |

Reductive Transformations

The reduction of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine can target either the furan ring or the amide and carboxylic acid functionalities, depending on the reducing agent and reaction conditions employed.

The furan ring can be partially or fully reduced. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the formation of dihydrofuran or tetrahydrofuran derivatives. numberanalytics.comnih.gov More recently, Brønsted acid-catalyzed reductions using silanes have been developed for the conversion of furans to 2,5-dihydrofurans and tetrahydrofurans. acs.orgnih.gov

The amide and carboxylic acid groups are generally resistant to mild reducing agents. However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce both the amide and the carboxylic acid. The reduction of the amide would yield a secondary amine, while the carboxylic acid would be reduced to a primary alcohol. libretexts.org

Potential Reductive Transformation Pathways

| Reducing Agent | Potential Transformation | Product Type |

| H₂/Pd, Pt, or Ni catalyst | Reduction of the furan ring | Tetrahydrofuran derivative |

| Sodium borohydride (NaBH₄) in the presence of a catalyst | Partial reduction of the furan ring | Dihydrofuran derivative |

| Lithium aluminum hydride (LiAlH₄) | Reduction of amide and carboxylic acid | Amino alcohol |

In-Depth Analysis of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine Hindered by Lack of Publicly Available Research

While general analytical techniques for characterizing similar compounds, such as furan and glycine derivatives, are well-established, specific data points including Nuclear Magnetic Resonance (NMR) shifts, mass spectrometry (MS) fragmentation patterns, infrared (IR) absorption bands, High-Performance Liquid Chromatography (HPLC) retention times, and Gas Chromatography-Mass Spectrometry (GC-MS) parameters are unique to each molecule. Without published research on ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, any attempt to provide this information would be speculative and not meet the standards of scientific accuracy.

The requested article outline includes highly specific subsections:

Advanced Analytical Methodologies for Research on 1 Furan 2 Yl Ethyl Carbamoyl Glycine

Chromatographic Techniques for Purity Assessment and Separation

Gas Chromatography-Mass Spectrometry (GC-MS)

Fulfilling these sections requires access to detailed experimental data from the synthesis and analysis of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine. Such data is typically published in peer-reviewed chemistry journals or patents. The absence of these sources indicates that this compound may be a novel chemical entity that has not been synthesized or characterized, or the research has not been made public. Therefore, the creation of a scientifically rigorous and factual article as requested is currently unachievable.

Chiral Analysis for Enantiomeric Purity

The presence of a stereocenter at the ethylamine (B1201723) moiety of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine means it can exist as a pair of enantiomers. The determination of the enantiomeric purity is crucial as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most prevalent and reliable method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the enantioselective analysis of non-volatile compounds like the target molecule. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.

Methodology: A solution of racemic or enantiomerically enriched ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is injected into an HPLC system equipped with a chiral column. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for a wide range of chiral compounds and would be a primary choice for method development.

Detection: A UV detector is typically used for detection, as the furan (B31954) ring and the carbamoyl (B1232498) group contain chromophores.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Data:

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | >1.5 |

Chiral Gas Chromatography (GC): For more volatile derivatives of the compound, chiral GC can be employed. This would require derivatization of the carboxylic acid and amine groups to increase volatility, for instance, through esterification and acylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not a separative technique, it can be used to determine enantiomeric purity with the aid of chiral solvating agents or chiral shift reagents. These agents interact with the enantiomers to form diastereomeric complexes, which can result in separate signals for the two enantiomers in the NMR spectrum.

Crystallographic Analysis (where applicable)

Should ((1-(Furan-2-yl)ethyl)carbamoyl)glycine be a crystalline solid, single-crystal X-ray diffraction provides the most definitive method for determining its absolute configuration and detailed three-dimensional structure.

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents would be screened to find suitable conditions for crystallization.

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data. For a chiral molecule, the absolute configuration can often be determined from the diffraction data, especially if a heavy atom is present or if anomalous dispersion effects are carefully measured.

The results of a crystallographic analysis provide precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Chemical Formula | C10H12N2O4 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5. Å, b = 10. Å, c = 20. Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1000 ų |

| Z (Molecules/unit cell) | 4 |

| Resolution | 0.80 Å |

| R-factor | < 0.05 |

| Absolute Configuration | Confirmed as (S) or (R) |

Structure Activity Relationship Sar Investigations of 1 Furan 2 Yl Ethyl Carbamoyl Glycine and Its Analogs

Elucidating the Role of the Furan (B31954) Moiety in Molecular Interactions

The furan ring is a prevalent heterocyclic scaffold in numerous biologically active compounds. ijabbr.comijabbr.com Its significance stems from its distinct electronic properties, aromatic character, and its capacity to engage in various non-covalent interactions with biological targets. ijabbr.com The electron-rich nature of the furan ring and the presence of an oxygen atom allow it to participate in hydrogen bonding as an acceptor, as well as in π-π stacking and hydrophobic interactions. ijabbr.com

In SAR studies, the furan moiety is often considered a crucial pharmacophore. Its replacement or modification can lead to significant changes in biological activity. For instance, in studies of certain antibacterial agents, derivatives containing a furan ring demonstrated higher potency compared to their phenyl-substituted counterparts, highlighting the advantageous properties of this specific heterocycle. researchgate.net Similarly, various furan-containing molecules, including furan-2-carboxamide derivatives, have exhibited potent antiproliferative activity against cancer cell lines, underscoring the ring's importance for cytotoxic effects. nih.gov

The bioisosteric replacement of a furan ring with other aromatic systems like thiophene (B33073) or benzene (B151609) is a common strategy to probe its role. Such modifications help determine whether the specific heteroatom (oxygen) is critical for interaction or if a general aromatic character is sufficient. nih.gov For example, if replacing furan with thiophene retains activity, it suggests that an electron-rich five-membered ring is tolerated, whereas replacement with a phenyl ring might probe the importance of the ring size and the heteroatom's hydrogen-bonding capability.

The position of substitution on the furan ring is also critical. Electrophilic substitution reactions on furan predominantly occur at the 2-position (alpha to the oxygen). ijabbr.com In many SAR campaigns, such as those involving analogs of 5-(hydroxymethyl)furfural (HMF), modifications at the 5-position have been shown to modulate activity, establishing it as a key handle for optimization. researchgate.net

Table 1: Bioisosteric Replacement of Furan Moiety and Impact on Activity

| Parent Scaffold | Moiety | Analog Moiety | Observed Activity Change |

|---|---|---|---|

| Thiazole Schiff Base | Furan | Phenyl | Decreased antibacterial potency researchgate.net |

Impact of Ethyl Linker Length and Branching on Activity

The ethyl group in ((1-(Furan-2-yl)ethyl)carbamoyl)glycine serves as a linker, connecting the furan pharmacophore to the carbamoyl-glycine scaffold. The length, flexibility, and substitution pattern of such linkers are paramount as they dictate the spatial orientation of the key binding motifs, thereby influencing the molecule's ability to fit within a receptor or an enzyme's active site.

Studies on various classes of small molecules have consistently shown that even minor alterations to a linker can have profound effects on activity. A common observation is the existence of an optimal linker length. For example, in a series of synthetic cathinones, the potency of dopamine (B1211576) uptake inhibition followed an inverted U-shaped curve with respect to the length of the α-carbon side chain. Activity increased when moving from a methyl (one-carbon) to a propyl (three-carbon) chain but then decreased with butyl (four-carbon) and pentyl (five-carbon) chains. ub.edu This suggests that a specific distance between pharmacophores is required for optimal binding, and linkers that are too short or too long will orient the molecule suboptimally. Comparative studies have also shown that shorter linkers, such as methylene (B1212753) (-CH2-), can be more effective than longer ethylene (B1197577) (-CH2-CH2-) linkers in certain contexts. nih.gov

Introducing branching on the linker, such as moving from a glycine (B1666218) to an alanine (B10760859) linker (i.e., adding a methyl group), can also significantly impact biological activity. This modification can restrict the conformational flexibility of the linker and introduce new steric interactions with the target protein. In the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, replacing a glycine linker with an L-alanine or a proline analog led to a notable improvement in inhibitory activity. nih.govacs.org

Table 2: Effect of Linker Modification on Biological Activity in Analogous Systems

| Compound Series | Linker Modification | Relative Potency |

|---|---|---|

| N-Substituted Cathinones ub.edu | α-Methyl (NEC) | Baseline |

| α-Ethyl (NEB) | Increased | |

| α-Propyl (NEPD) | Peak Potency | |

| α-Butyl (NEH) | Decreased | |

| STAT3 Inhibitors nih.gov | Glycine-linker | Baseline |

| (R)-Alanine-linker | Improved Potency |

Stereochemical Influence on Molecular Recognition and Activity

The presence of a chiral center at the carbon atom connecting the furan ring and the carbamoyl (B1232498) group means that ((1-(Furan-2-yl)ethyl)carbamoyl)glycine exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can exhibit widely different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like proteins and enzymes.

The differential activity arises because the three-dimensional arrangement of substituents around the chiral center of one enantiomer may allow for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with a binding site, while its mirror image cannot achieve the same complementary fit.

This stereoselectivity has been clearly demonstrated in multiple SAR studies of analogous compounds. For instance, in a series of GPR139 receptor agonists, the linker region was explored with different amino acids. A distinct preference for the natural L-configuration was observed, with the L-alanine analog being four times more potent than the D-alanine analog. nih.gov Similarly, for STAT3 inhibitors featuring an alanine linker, the (R)-enantiomer showed significantly improved potency compared to the (S)-enantiomer. nih.govacs.org This highlights that only one specific stereoisomer is responsible for the desired biological effect, making enantioselective synthesis a critical aspect of drug development. acs.org Therefore, for ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, it is highly probable that one enantiomer is significantly more active than the other.

Table 3: Comparison of Activity Between Stereoisomers in Related Scaffolds

| Compound Series | (R)- or (L)-Enantiomer Activity | (S)- or (D)-Enantiomer Activity | Potency Ratio (R/S or L/D) |

|---|---|---|---|

| STAT3 Inhibitors (Ala-linker) nih.govacs.org | More Potent | Less Potent | >1 |

Significance of the Carbamoyl-Glycine Scaffold in Modulating Biological Responses

The carbamoyl-glycine moiety serves as a functional scaffold that can play a direct role in molecular recognition through hydrogen bonding and by providing a rigid framework to correctly position the other pharmacophoric elements. The amide and carboxylic acid groups within this scaffold are excellent hydrogen bond donors and acceptors.

The importance of the glycine component has been demonstrated in SAR studies where it is replaced by other amino acids. In the optimization of agonists for the GPR139 receptor, a glycine linker was found to confer excellent potency, which was diminished when replaced by larger amino acids like phenylalanine, indicating a constrained binding pocket. nih.gov

The entire N-acylglycine or glycinamide (B1583983) framework is a common structural motif in medicinal chemistry. For example, a series of potent glycine transporter-1 (GlyT-1) inhibitors were developed from an N-((cycloalkyl)methyl)benzamide scaffold, where the amide portion was crucial for activity. researchgate.net Similarly, the core of several STAT3 inhibitors is an N-methylglycinamide scaffold, which acts as the central hub from which other functional groups are appended. nih.gov The integrity of this scaffold is often essential for maintaining the biological activity. The carbamoyl group itself is a key structural unit, and its formation is a critical step in the synthesis of many bioactive molecules. acs.org

Design Principles for Optimized Derivatives based on SAR

Based on the SAR analysis of the constituent parts of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, several key design principles emerge for the development of optimized derivatives with enhanced activity, selectivity, or improved physicochemical properties.

Furan Moiety Optimization: The furan ring is likely a key pharmacophore. Optimization can be achieved by introducing small substituents (e.g., methyl, halogen) at the 5-position to probe for additional interactions or to modulate electronic properties. Bioisosteric replacement with rings like thiophene, pyrrole, or even a carefully substituted phenyl ring could be explored to improve metabolic stability while retaining binding affinity. researchgate.netnih.gov

Linker Modification: The ethyl linker's length and flexibility are critical. A systematic exploration by synthesizing analogs with methyl (shorter) and propyl (longer) linkers is a rational step to determine the optimal distance between the furan and glycine moieties. ub.edu Introducing small alkyl branches on the linker, particularly at the α-carbon, can confer conformational rigidity and may lead to enhanced potency, but stereochemistry must be controlled. nih.gov

Exploitation of Stereochemistry: Given the high likelihood that biological activity resides in a single enantiomer, an essential step is the chiral separation or asymmetric synthesis of the R- and S-isomers. acs.orgnih.gov Future design efforts should focus exclusively on the more active enantiomer to maximize potency and reduce potential off-target effects from the inactive one.

Scaffold Probing: The carbamoyl-glycine scaffold provides essential hydrogen bonding sites. Its importance can be confirmed by synthesizing analogs where the glycine is replaced with other small amino acids like alanine or sarcosine (B1681465) (N-methylglycine). This can probe the steric and electronic requirements of the binding pocket. nih.govnih.gov Furthermore, modification of the terminal carboxylate to an ester or amide could be used to improve properties like cell permeability.

An iterative approach, where modifications to one part of the molecule are made while keeping the others constant, is the most effective strategy to build a comprehensive SAR model and design optimized derivatives.

Mechanistic Studies of Biological Interactions of 1 Furan 2 Yl Ethyl Carbamoyl Glycine Preclinical and Molecular Level

Exploration of Molecular Targets and Binding Mechanisms

There is currently no publicly available research detailing the molecular targets or binding mechanisms of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine.

Enzyme-Ligand Interactions

No studies have been identified that investigate the interactions between ((1-(Furan-2-yl)ethyl)carbamoyl)glycine and any specific enzymes. Consequently, there is no data on potential enzyme inhibition, activation, or the formation of enzyme-ligand complexes involving this compound.

Receptor Binding and Modulation

Information regarding the binding and modulation of any receptors by ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is not available in the current body of scientific literature. There are no published studies on its affinity for any receptor subtype or its potential agonist or antagonist effects.

In Vitro Cellular Pathway Perturbations (e.g., specific signaling pathways)

There is no available research on the effects of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine on any in vitro cellular pathways. Studies detailing its impact on specific signaling cascades or cellular processes have not been published.

Mechanistic Insights from Structural Homologs and Analogs

While the broader classes of furan-containing compounds and glycine (B1666218) derivatives have been investigated for various biological activities, no specific mechanistic insights can be directly and accurately extrapolated to ((1-(Furan-2-yl)ethyl)carbamoyl)glycine from its structural homologs and analogs without dedicated research on the compound itself.

Role as a Biochemical Probe for Biological Systems

There is no evidence to suggest that ((1-(Furan-2-yl)ethyl)carbamoyl)glycine has been utilized as a biochemical probe in the study of biological systems. Its utility in such applications has not been described in the available literature.

Data Tables

Due to the absence of experimental data for ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, no data tables can be generated.

Metabolic and Biotransformation Pathways Involving 1 Furan 2 Yl Ethyl Carbamoyl Glycine

Integration within Endogenous Glycine (B1666218) Metabolic Networks

The presence of a glycine moiety suggests that ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is, in essence, a xenobiotic acylglycine. The glycine conjugation pathway is a crucial Phase II detoxification mechanism for a variety of endogenous and foreign organic acids. nih.govresearchgate.netnih.gov This process, catalyzed by glycine N-acyltransferase (GLYAT), typically occurs in the mitochondria and serves to convert less polar, potentially toxic acids into more water-soluble, excretable acylglycines. researchgate.netuniroma1.it

The compound ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, as a pre-formed glycine conjugate, would enter a metabolic space where it could interact with the machinery of glycine homeostasis. Key considerations include:

Competition and Enzyme Interaction : The compound could potentially act as a substrate or inhibitor for enzymes involved in glycine metabolism. For instance, it might interact with acylglycinases that hydrolyze acylglycines back to their constituent acid and glycine.

Impact on Glycine Pool : The processing of this molecule could influence the endogenous pool of free glycine. Glycine is a conditionally essential amino acid required for the synthesis of critical biomolecules such as glutathione (B108866), purines, heme, and creatine. researchgate.netyoutube.comnih.gov Extensive exposure to xenobiotics that are metabolized via glycine conjugation can potentially deplete glycine reserves. nih.gov

Glycine Cleavage System (GCS) : The GCS is the primary catabolic pathway for glycine in the mitochondria. nih.govnih.govnih.gov While the intact conjugate is an unlikely substrate, any glycine liberated through hydrolysis would be subject to catabolism by the GCS.

Glycine conjugation plays a fundamental role in maintaining mitochondrial energy balance by preventing the sequestration of coenzyme A (CoASH) by xenobiotic acids. researchgate.netnih.gov The introduction of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine could theoretically influence these delicate homeostatic mechanisms.

Potential Enzymatic Hydrolysis or Bioconjugation of the Carbamoyl (B1232498) Group

The carbamoyl group linking the furan-containing moiety to glycine represents a potential site for enzymatic cleavage. The amide bond of the carbamoyl-glycine is susceptible to hydrolysis by various amidases or proteases.

Enzymatic Hydrolysis : Enzymes such as N-carbamoyl-D-amino acid amidohydrolases are known to facilitate the hydrolysis of N-carbamoyl groups from amino acids. nih.gov It is plausible that analogous mammalian enzymes could catalyze the cleavage of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine. This reaction would yield glycine and (1-(furan-2-yl)ethyl)carbamic acid. The latter is likely unstable and would decompose to 1-(furan-2-yl)ethanamine (B1293880) and carbon dioxide.

Transcarbamoylation : This is a process where the carbamoyl group is transferred from one molecule to another. While less common, reactive carbamoylating metabolites can transfer their carbamoyl group to nucleophilic sites on other biomolecules, such as proteins. acs.org The reactivity of the carbamoyl group in ((1-(Furan-2-yl)ethyl)carbamoyl)glycine would determine if such a pathway is significant.

| Reaction Type | Potential Enzymes | Resulting Products | Metabolic Significance |

|---|---|---|---|

| Hydrolysis | Amidase, Hydrolase, Carbamoylase | Glycine, 1-(Furan-2-yl)ethanamine, CO₂ | Cleavage into smaller, more easily metabolized components. |

| Transcarbamoylation | Transferases | Carbamoylated macromolecules (e.g., proteins) | Potential for covalent modification of endogenous molecules. |

Furan (B31954) Ring Metabolism and Derivatization

The furan ring is a well-known substrate for metabolic activation, a process that is often a prerequisite for the toxicity of furan-containing compounds. nih.govnih.govnih.govbohrium.com This biotransformation is primarily mediated by the cytochrome P450 (P450) superfamily of enzymes, with P450 2E1 being particularly implicated. nih.govresearchgate.net

The key steps in furan ring metabolism are:

Oxidation : P450 enzymes catalyze the oxidation of the furan ring to generate a highly reactive, electrophilic intermediate. nih.govnih.gov Depending on the ring's substituents, this intermediate can be an epoxide or a cis-enedione. nih.govresearchgate.net For furan itself, this reactive metabolite is cis-2-butene-1,4-dial (BDA). researchgate.net

Covalent Binding : The electrophilic intermediate can react with cellular nucleophiles, such as amino acid residues in proteins (e.g., cysteine, lysine) and DNA bases, forming covalent adducts. nih.govacs.org This adduction is considered a primary trigger for cellular toxicity. nih.govnih.gov

Detoxification and Derivatization : The reactive intermediate can be detoxified through conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases. nih.govnih.gov Alternatively, the oxidized furan ring can undergo rearrangement and hydrolysis, leading to ring opening. For some 2-substituted furans, such as the drug prazosin, furan ring oxidation is a major metabolic pathway that results in the formation of a ring-opened carboxylic acid derivative, which is then readily excreted. nih.gov This represents a likely detoxification pathway for ((1-(Furan-2-yl)ethyl)carbamoyl)glycine.

| Metabolic Step | Key Enzymes | Intermediate/Product | Outcome |

|---|---|---|---|

| Ring Oxidation | Cytochrome P450 (e.g., CYP2E1) | Epoxide or cis-enedione | Formation of a reactive electrophile. |

| GSH Conjugation | Glutathione S-transferases (GSTs) | GSH-adduct | Detoxification and facilitation of excretion. |

| Ring Opening | Cytochrome P450, Hydrolases | Carboxylic acid derivatives | Formation of a polar, excretable metabolite. |

| Macromolecular Adduction | (Non-enzymatic) | Protein/DNA adducts | Potential for cytotoxicity. |

Excretion and Elimination Pathways (at a conceptual, mechanistic level)

The ultimate goal of xenobiotic metabolism is to convert foreign compounds into forms that can be efficiently eliminated from the body, primarily via urine or feces. youtube.com The metabolic transformations described above all contribute to this process by increasing the water solubility of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine and its metabolites.

The conceptual elimination pathways are as follows:

Direct Excretion of Parent Compound : As a glycine conjugate, the parent molecule already possesses a degree of water solubility conferred by the hydrophilic amino acid moiety. researchgate.netnih.gov Therefore, a fraction of the compound may be excreted unchanged in the urine.

Excretion of Furan Ring Metabolites : The products of furan ring oxidation and opening, such as the corresponding carboxylic acid, are significantly more polar than the parent compound. nih.gov These metabolites are expected to be readily filtered by the kidneys and excreted in the urine.

Excretion of Conjugates : Metabolites, including the ring-opened products or hydroxylated intermediates, may undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, before excretion. youtube.com Similarly, GSH conjugates formed from the reactive furan intermediate are processed into mercapturic acids and excreted in the urine.

Biliary Excretion : For larger metabolites or conjugates, biliary excretion into the feces can be a significant elimination route.

| Metabolite Type | Key Characteristics | Primary Excretion Route |

|---|---|---|

| Parent Compound | Moderately polar (glycine conjugate) | Urine |

| Furan Ring-Opened Acid | Highly polar | Urine |

| Glucuronide/Sulfate Conjugates | Highly water-soluble | Urine, Bile |

| Mercapturic Acid Derivatives (from GSH) | Water-soluble | Urine |

Computational and Theoretical Investigations of 1 Furan 2 Yl Ethyl Carbamoyl Glycine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, these studies would provide insights into its stability, electronic properties, and potential reaction mechanisms.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on ((1-(Furan-2-yl)ethyl)carbamoyl)glycine would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculating key parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

Spectroscopic Properties: Predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure.

A hypothetical data table for DFT calculations might look like this:

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, this analysis would identify the various stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets. The results are often visualized as a potential energy surface or landscape.

Molecular Docking Studies for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, docking studies would be used to:

Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential protein targets could be identified.

Analyze Binding Modes: Once a target is identified, docking can predict the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. This information is vital for understanding the mechanism of action and for designing more potent analogs.

A hypothetical docking results table might include:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target Protein A | Data not available | Data not available |

| Target Protein B | Data not available | Data not available |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. An MD simulation of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine bound to a target protein would:

Assess Complex Stability: Determine the stability of the predicted binding pose from docking studies.

Characterize Dynamic Interactions: Reveal the dynamic nature of the interactions between the ligand and the protein, providing a more realistic view of the binding event.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction uses computational models to estimate the pharmacokinetic properties of a compound. For ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, these predictions would assess its drug-likeness and potential for development as a therapeutic agent.

A summary of predicted ADME properties would typically be presented in a table:

| ADME Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | Data not available |

| Caco-2 Permeability | Data not available |

| Distribution | |

| Blood-Brain Barrier Penetration | Data not available |

| Plasma Protein Binding | Data not available |

| Metabolism | |

| CYP450 2D6 Inhibition | Data not available |

| CYP450 3A4 Inhibition | Data not available |

| Excretion | |

| Renal Organic Cation Transporter | Data not available |

Predictive Modeling for Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, this would involve synthesizing and testing a series of related compounds to identify which structural features are important for activity. Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) models, could then be developed to predict the activity of new, unsynthesized analogs, thereby guiding further drug design efforts.

Future Research Directions and Translational Perspectives for 1 Furan 2 Yl Ethyl Carbamoyl Glycine

Development of Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research on ((1-(Furan-2-yl)ethyl)carbamoyl)glycine would likely focus on efficiency, stereocontrol, and sustainability. The furan (B31954) ring is a key component that can be derived from biomass, presenting an opportunity for green chemistry applications. rsc.orgrsc.org Furfural (B47365), a derivative of C5 sugars from lignocellulosic biomass, is a common starting material for furan compounds. mdpi.comfrontiersin.orgnih.gov

Key areas for development include:

Biomass Valorization: Investigating catalytic pathways to convert biomass-derived furfural into the 1-(Furan-2-yl)ethanamine (B1293880) precursor, minimizing the reliance on petrochemical feedstocks. mdpi.comfrontiersin.org

Stereoselective Synthesis: The chiral center at the ethyl-substituted carbon is critical for biological activity. Future work should prioritize the development of asymmetric synthetic methods, such as enzymatic bioreduction or chiral catalysis, to produce the R- and S-enantiomers with high purity. researchgate.netdur.ac.uk This is essential for delineating the stereochemical determinants of its function.

Green Chemistry Principles: The application of green chemistry principles could involve using environmentally benign solvents (e.g., ionic liquids), reducing the number of synthetic steps (one-pot reactions), and employing catalysts that can be easily recovered and reused. frontiersin.org

| Approach | Description | Potential Advantage |

|---|---|---|

| Biocatalysis | Use of enzymes for stereoselective reduction of a ketone precursor to form the chiral amine. researchgate.net | High enantioselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, scalability, and reaction control. |

| Ionic Liquid Catalysis | Using ionic liquids as both solvent and catalyst for the conversion of carbohydrates to furan precursors. frontiersin.org | Enhanced reaction rates, potential for catalyst recycling. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive the chemical reactions, often solvent-free. | Reduced solvent waste, potential for novel reactivity. |

Comprehensive Exploration of Biological Targets and Their Molecular Mechanisms

The hybrid structure of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine suggests several avenues for biological activity. Furan derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyijabbr.comorientjchem.org The glycine (B1666218) component is a co-agonist at NMDA receptors and a primary neurotransmitter at inhibitory glycine receptors, making it a key player in central nervous system signaling. irjmets.comdrugbank.commdpi.com

Future research should aim to:

Phenotypic Screening: Conduct broad phenotypic screens to identify any cellular or physiological effects of the compound. This unbiased approach can uncover unexpected biological activities.

Target Deconvolution: If a phenotype is identified, employ chemoproteomics and other target identification methods to determine the specific protein(s) with which the compound interacts. Furan metabolites are known to form adducts with proteins involved in critical cellular processes like energy metabolism and redox regulation. oup.com

Receptor Modulation Studies: Given the glycine moiety, a primary area of investigation should be its interaction with glycine and NMDA receptors in the central nervous system. drugbank.commdpi.com Studies could assess its potential as an agonist, antagonist, or allosteric modulator.

| Target Class | Potential Activity | Rationale |

|---|---|---|

| Ion Channels (e.g., Glycine Receptors) | Neuromodulation, Analgesia | Glycine is an endogenous ligand for these receptors. drugbank.com |

| Enzymes (e.g., Kinases, Proteases) | Anticancer, Anti-inflammatory | Many furan-containing drugs target enzymes. utripoli.edu.lyorientjchem.org Furan-conjugated peptides have shown protease inhibition. nih.gov |

| NMDA Receptors | Cognitive Enhancement, Neuroprotection | Glycine acts as a co-agonist at the NMDA receptor complex. irjmets.commdpi.com |

| Microbial Proteins | Antibacterial, Antifungal | Furan derivatives like nitrofurantoin (B1679001) are well-established antimicrobial agents. utripoli.edu.lyorientjchem.org |

Integration with Systems Biology Approaches for Network-Level Understanding

Understanding the effect of a small molecule requires looking beyond a single target to its impact on the entire cellular network. azolifesciences.com Systems biology, which integrates 'omics' data (genomics, proteomics, metabolomics) with computational modeling, offers a holistic view of a compound's mechanism of action. nih.govresearchgate.netfrontiersin.org

Future research should integrate systems biology to:

Profile Cellular Responses: Treat cells or model organisms with the compound and use transcriptomics (RNA-seq) and proteomics to measure global changes in gene and protein expression. This can reveal which cellular pathways are perturbed.

Build Interaction Networks: Use the identified protein targets and expression data to construct computational models of the biological networks affected by the compound. nih.govresearchgate.net

Predict Off-Target Effects and Polypharmacology: Systems-level analysis can help predict potential off-target effects and identify opportunities where interacting with multiple targets might be therapeutically beneficial. azolifesciences.com This approach is crucial for translating a hit compound into a viable therapeutic candidate. frontiersin.org

Exploration of Stereochemical Determinants in Molecular Recognition and Biological Activity

The presence of a chiral center is one of the most critical structural features of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine. It is well-established in pharmacology that enantiomers of a chiral drug can have vastly different potencies, efficacies, and metabolic profiles. mhmedical.comslideshare.netijpsjournal.compatsnap.comslideshare.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. patsnap.com

Crucial future research must involve:

Stereoselective Synthesis: As mentioned in section 9.1, developing methods to synthesize the pure (R)- and (S)-enantiomers is a prerequisite for any meaningful biological study. dur.ac.uk

Separate Biological Evaluation: Each enantiomer must be tested independently in all biological assays to determine if the activity is stereospecific. One enantiomer may be highly active (the eutomer), while the other is inactive (the distomer) or has a different, potentially undesirable, activity. slideshare.net

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer should be studied separately, as metabolic enzymes often exhibit stereoselectivity. patsnap.com

| Drug | (R)-Enantiomer Activity | (S)-Enantiomer Activity |

|---|---|---|

| Thalidomide | Sedative and anti-nausea effects. | Teratogenic (causes birth defects). patsnap.com |

| Propranolol | Membrane-stabilizing effect. | Beta-adrenergic blocking (therapeutic) effect. patsnap.com |

| Ibuprofen | Inactive (slowly converted to S-form in vivo). | Anti-inflammatory (active form). |

Contribution to the Understanding of Furan-Glycine Chemistry and Biology

Systematic investigation of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine would contribute valuable knowledge to the broader field of furan-glycine conjugates. nih.govnih.gov While various furan derivatives and glycine derivatives have been studied, the specific combination and linkage in this molecule present a unique chemical entity.

Research on this compound could help answer fundamental questions, such as:

How does the specific carbamoyl (B1232498) linkage influence the compound's stability, solubility, and bioavailability compared to other furan-amino acid conjugates?

Does the furan ring act as a bioisostere for other aromatic systems (like a phenyl ring) in the context of glycine receptor binding, and what unique properties does it confer? ijabbr.com

By thoroughly characterizing the chemical properties and biological activities of this molecule and its stereoisomers, researchers can build a more comprehensive structure-activity relationship (SAR) library for this class of compounds, guiding the future design of novel therapeutics.

Q & A

Q. How can researchers confirm the structural identity of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine?

- Methodological Answer : Structural confirmation requires spectroscopic techniques:

- Mass Spectrometry (MS) : Compare experimental fragmentation patterns with reference data (e.g., m/z values for molecular ion [M+H]+ at 200.06 and key fragments like C₄H₃O⁺ from the furan moiety) .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for characteristic signals (e.g., furan ring protons at δ 6.3–7.4 ppm and glycine methylene protons at δ 3.8–4.2 ppm) .

- Reference Databases : Cross-validate with PubChem (ID 21863), HMDB (HMDB00439), and ChemSpider (20549) .

Q. What synthetic routes are available for preparing ((1-(Furan-2-yl)ethyl)carbamoyl)glycine?

- Methodological Answer : Common routes involve:

Carbamoylation : React 1-(furan-2-yl)ethylamine with chloroacetyl chloride, followed by hydrolysis to form the glycine derivative .

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link furan-2-carboxylic acid derivatives to glycine .

- Key Considerations : Optimize pH (6–8) and solvent (e.g., DMF or THF) to prevent furan ring decomposition .

Q. Which analytical methods are suitable for quantifying ((1-(Furan-2-yl)ethyl)carbamoyl)glycine in biological matrices?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for ((1-(Furan-2-yl)ethyl)carbamoyl)glycine?

- Methodological Answer :

- Comparative Studies : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like enzymatic degradation .

- Statistical Analysis : Apply ANOVA or mixed-effects models to assess inter-study variability in bioavailability or clearance rates .

- Metabolite Interference : Use high-resolution MS (HRMS) to distinguish parent compound signals from metabolites (e.g., hydrolyzed glycine derivatives) .

Q. What experimental strategies can elucidate the mechanism of action of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine in enzymatic systems?

- Methodological Answer :

- Enzyme Kinetics : Conduct Michaelis-Menten assays to measure inhibition/activation constants (Ki or Kact) using purified target enzymes (e.g., hydrolases) .

- Molecular Docking : Model interactions between the compound’s furan-carbamoyl moiety and enzyme active sites using software like AutoDock Vina .

- Isotopic Labeling : Track metabolic fate via ¹⁴C-labeled glycine to identify covalent adducts or cleavage products .

Q. How should researchers design stability studies for ((1-(Furan-2-yl)ethyl)carbamoyl)glycine under varying physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH gradients (1–10), elevated temperatures (40–60°C), and UV light to simulate long-term storage or in vivo conditions .

- Degradation Pathway Mapping : Use LC-HRMS to identify degradation products (e.g., furan ring oxidation or glycine decarboxylation) .

- Stabilizer Screening : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to mitigate hydrolysis .

Q. What approaches are recommended for identifying and validating metabolites of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine?

- Methodological Answer :

- Phase I/II Metabolism Profiling : Incubate with liver microsomes/S9 fractions and co-factors (NADPH, UDPGA) to generate metabolites .

- HRMS Data Analysis : Use software (e.g., Compound Discoverer) to detect mass shifts corresponding to oxidation (+16 Da) or glucuronidation (+176 Da) .

- Synthetic Standards : Compare retention times and MS/MS spectra with chemically synthesized metabolite candidates .

Data Presentation and Reproducibility

Q. How should researchers present spectral data for ((1-(Furan-2-yl)ethyl)carbamoyl)glycine to ensure reproducibility?

- Methodological Answer :

- Full Spectral Disclosure : Publish raw NMR (FID files), MS (mzML files), and chromatograms in open-access repositories .

- Parameter Documentation : Include instrument settings (e.g., collision energy in MS, pulse sequences in NMR) .

- Reference Peaks : Calibrate spectra using internal standards (e.g., TMS for NMR, reserpine for MS) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure ≥80% statistical power .

Cross-Disciplinary Applications

Q. How can ((1-(Furan-2-yl)ethyl)carbamoyl)glycine be integrated into prodrug design?

- Methodological Answer :

- Esterase-Activated Prodrugs : Modify the carbamoyl group to include hydrolyzable esters (e.g., -COORx, where Rx = C1-4 alkyl) for targeted release in vivo .

- Enzyme-Specific Linkers : Incorporate peptide or glycoside spacers cleaved by tumor-associated proteases/glucosidases .

- In Vitro/In Vivo Correlation : Validate activation using cell lines overexpressing target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.